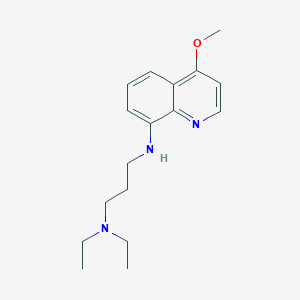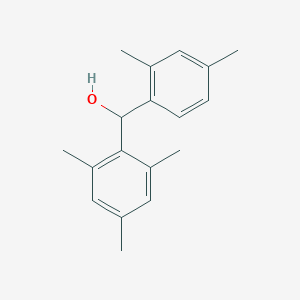
2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one: is a chemical compound with the molecular formula C6H8O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the reaction of glucose or its derivatives under specific conditions to form the desired compound. The reaction typically requires the use of catalysts and controlled temperature and pH conditions to ensure the formation of the (6R) isomer.
Industrial Production Methods
In industrial settings, the production of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one involves large-scale chemical processes. These processes often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzymatic reactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of metabolic disorders and diseases related to oxidative stress.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its hydroxyl groups allow for hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dideoxyglucosone-3-ene: A bioreactive glucose degradation product with similar structural features.
12-O-deacetylphomoxanthone A: A compound with a similar pyran ring structure but different functional groups.
(3aS,5S,6R)-2-amino-5-(hydroxymethyl)-3aH,5H,6H,6aH-furo[2,3-d][1,3]oxazol-6-ol: Another compound with hydroxymethyl and pyran-like structures.
Uniqueness
(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is unique due to its specific stereochemistry and functional groups. The presence of both hydroxyl and hydroxymethyl groups provides distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKYVCKDIDTELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(OC1CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)



![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)

![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)


